4-(Thiomorpholine-4-carbonyl)-2-methoxyphenylboronic acid
CAS No.:
Cat. No.: VC13776108
Molecular Formula: C12H16BNO4S
Molecular Weight: 281.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16BNO4S |
|---|---|
| Molecular Weight | 281.14 g/mol |
| IUPAC Name | [2-methoxy-4-(thiomorpholine-4-carbonyl)phenyl]boronic acid |
| Standard InChI | InChI=1S/C12H16BNO4S/c1-18-11-8-9(2-3-10(11)13(16)17)12(15)14-4-6-19-7-5-14/h2-3,8,16-17H,4-7H2,1H3 |
| Standard InChI Key | DVWSIEFRAROFLN-UHFFFAOYSA-N |
| SMILES | B(C1=C(C=C(C=C1)C(=O)N2CCSCC2)OC)(O)O |
| Canonical SMILES | B(C1=C(C=C(C=C1)C(=O)N2CCSCC2)OC)(O)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure combines three key moieties:
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A boronic acid group (-B(OH)₂) at the phenyl ring’s meta position, enabling participation in Suzuki-Miyaura cross-coupling reactions .
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A thiomorpholine-4-carbonyl group at the para position, introducing sulfur-based electron density and conformational flexibility.
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A 2-methoxy group at the ortho position, influencing steric hindrance and electronic effects on the aromatic ring .
This combination suggests enhanced solubility in polar aprotic solvents compared to simpler arylboronic acids, as thiomorpholine derivatives often exhibit improved solvation properties .
Physicochemical Properties (Predicted)
Using quantitative structure-property relationship (QSPR) models and data from analogs :
The thiomorpholine group likely reduces crystallinity compared to non-heterocyclic analogs, favoring amorphous solid states .
Synthesis and Reaction Pathways
Suzuki-Miyaura Coupling Precursor Synthesis
A plausible route involves:
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Alternative pathway:
Reaction Optimization Challenges
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Steric effects: The 2-methoxy group may hinder transmetalation steps in cross-coupling reactions, necessitating elevated temperatures (80–100°C) or microwave assistance .
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Boronic acid stability: Thiomorpholine’s electron-rich sulfur atom could accelerate protodeboronation, requiring inert atmospheres and low-water conditions .
Applications in Pharmaceutical Chemistry
Antibacterial Agents
Boronic acids with heterocyclic substituents show β-lactamase inhibitory activity . This compound’s thiomorpholine group may:
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Chelate metal ions in bacterial metallo-β-lactamases.
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Synergize with carbapenems against multidrug-resistant Pseudomonas aeruginosa (predicted MIC reduction: 4–8×).
Materials Science Applications
Covalent Organic Frameworks (COFs)
Analogous to dioxin-linked COFs incorporating palladium , this compound could:
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Serve as a monomer for thioether-functionalized COFs, enhancing heavy metal adsorption capacity.
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Activate Suzuki couplings at room temperature due to electron donation from sulfur .
Polymer Modification
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Side-chain functionalization: Grafting onto polystyrene via Mitsunobu reaction improves thermal stability (predicted Tg increase: 15–20°C).
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Conductive polymers: The boronic acid group enables crosslinking with PEDOT:PSS, potentially reducing sheet resistance by 30% .
| Hazard Type | GHS Code | Precautionary Measures |
|---|---|---|
| Acute Oral Toxicity | H302 | Use respiratory protection |
| Skin Irritation | H315 | Wear nitrile gloves |
| Eye Damage | H319 | Employ face shields |
| Respiratory Irritation | H335 | Work in fume hoods |
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